molecular formula C12H15NOSi B15068044 3-Phenyl-5-(trimethylsilyl)isoxazole CAS No. 54773-27-2

3-Phenyl-5-(trimethylsilyl)isoxazole

Cat. No.: B15068044
CAS No.: 54773-27-2
M. Wt: 217.34 g/mol
InChI Key: MMCLHUMSBIVGJB-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trimethylsilyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a phenyl group at the 3-position and a trimethylsilyl group at the 5-position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trimethylsilyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of metal-free synthetic routes is also gaining attention due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trimethylsilyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

    Substitution: The phenyl and trimethylsilyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-5-(trimethylsilyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(trimethylsilyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylisoxazole: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.

    5-Trimethylsilylisoxazole: Lacks the phenyl group, which may influence its chemical properties and applications.

    3,5-Diphenylisoxazole:

Uniqueness

3-Phenyl-5-(trimethylsilyl)isoxazole is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

trimethyl-(3-phenyl-1,2-oxazol-5-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOSi/c1-15(2,3)12-9-11(13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCLHUMSBIVGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501480
Record name 3-Phenyl-5-(trimethylsilyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54773-27-2
Record name 3-Phenyl-5-(trimethylsilyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54773-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-5-(trimethylsilyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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